Fmoc-5-methoxy-L-tryptophan
Overview
Description
Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins. Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .
Synthesis Analysis
Fmoc-5-methoxy-L-tryptophan is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular formula of Fmoc-5-methoxy-L-tryptophan is C27H24N2O5 . The molecular weight is 456.5 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-5-methoxy-L-tryptophan appears as an off-white powder/solid . The melting point is 158 - 160 °C .Scientific Research Applications
Quenched Fluorescent Substrate for Peptidases
- Study : A quenched fluorescent substrate for thimet peptidase containing a new fluorescent amino acid, DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid, was developed. This included the synthesis of Fmoc-DL-Amp to facilitate the solid-phase synthesis of Amp-containing peptides. The enhancement of fluorescence upon cleavage by thimet peptidase was observed, indicating its potential for peptidase study applications (Knight, 1991).
Building Block in Oligopeptides
- Study : 5-Hydroxytryptophan, a structural analogue of tryptophan, was used to overcome side reactions during solid-phase peptide synthesis. The study involved the preparation of N α-Fmoc-N in-Boc-5-O-benzyl-5-hydroxytryptophan and its incorporation in a pentagastrin analogue, indicating its utility in peptide synthesis (Lescrinier et al., 1995).
Acid-Sensitive Fmoc-Cys(Mmt)-OH Synthesis
- Study : The synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH, and its application in solid-phase peptide synthesis, highlights its utility in the synthesis of complex peptides where acid-sensitive components are needed (Barlos et al., 2009).
Multicomponent Combinatorial Reaction
- Study : The N-Acyliminium Pictet−Spengler Condensation as a Multicomponent Combinatorial Reaction on Solid Phase was applied for the synthesis of Demethoxyfumitremorgin C Analogues, demonstrating the versatility of Fmoc-amino acids in combinatorial chemistry (Wang and Ganesan, 1999).
Dipeptide Derivatives as Receptor Antagonists
- Study : The design and synthesis of tryptophan-containing dipeptide derivatives as formyl peptide receptor 1 antagonists showcased the application of Fmoc-tryptophan derivatives in the development of new drugs for treating neutrophilic inflammatory diseases (Hwang et al., 2013).
Interaction with Graphite and Carbon Nanotubes
- Study : Investigating the dynamic interaction of surfactants with graphite and carbon nanotubes using Fmoc-amino acids as a model system, this research contributes to understanding how aromatic amino acid derivatives interact with carbon surfaces, relevant in nanotechnology (Li et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXXKTXEHICBG-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-methoxy-L-tryptophan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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